molecular formula C21H17BrN2O B278975 N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide

N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide

Cat. No.: B278975
M. Wt: 393.3 g/mol
InChI Key: OUKMKENCLRTTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities. The synthesis method of this compound is a complex process that involves several steps.

Mechanism of Action

The mechanism of action of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it works by reducing the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative stress. Additionally, it has been shown to have minimal toxicity and does not affect normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide in lab experiments is its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells and may be a potential candidate for further research. However, one of the limitations is its complex synthesis method, which may make it difficult to produce large quantities for research purposes.

Future Directions

There are several future directions for the research of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide. One direction is to further study its anti-cancer properties and determine its effectiveness in treating different types of cancer. Another direction is to study its anti-inflammatory and antioxidant properties and determine its potential in treating various diseases. Additionally, further research can be conducted to optimize the synthesis method and improve the yield of this compound.

Synthesis Methods

The synthesis method of N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide involves several steps. The first step is the synthesis of 6-bromo-9-ethylcarbazole, which is achieved by the reaction of 6-bromoindole with ethylmagnesium bromide. The second step involves the reaction of 6-bromo-9-ethylcarbazole with benzoyl chloride in the presence of aluminum chloride to form N-(6-bromo-9-ethylcarbazol-3-yl)benzamide. The final step involves the demethylation of N-(6-bromo-9-ethylcarbazol-3-yl)benzamide using boron tribromide to form this compound.

Scientific Research Applications

N-(6-bromo-9-ethyl-9H-carbazol-3-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, it has been studied for its antioxidant properties and has shown potential in protecting cells from oxidative stress.

Properties

Molecular Formula

C21H17BrN2O

Molecular Weight

393.3 g/mol

IUPAC Name

N-(6-bromo-9-ethylcarbazol-3-yl)benzamide

InChI

InChI=1S/C21H17BrN2O/c1-2-24-19-10-8-15(22)12-17(19)18-13-16(9-11-20(18)24)23-21(25)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,23,25)

InChI Key

OUKMKENCLRTTQN-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br

Origin of Product

United States

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